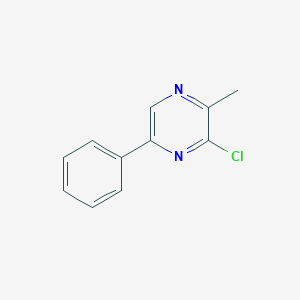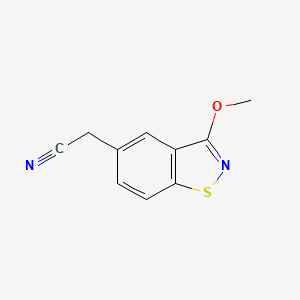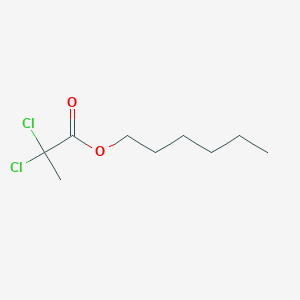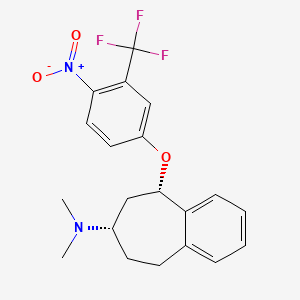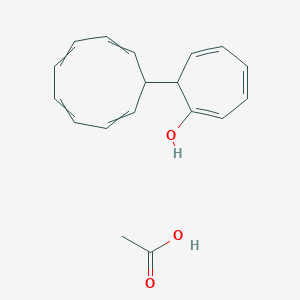
Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol is a complex organic compound with a unique structure that combines acetic acid with a polycyclic aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: A related compound with a similar polycyclic structure but different chemical properties.
Cyclononatetraene: Another similar compound with distinct reactivity and stability.
Uniqueness
Acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1-3,5-trien-1-ol is unique due to its combination of acetic acid with a complex polycyclic aromatic system, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
65175-39-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
acetic acid;7-cyclonona-2,4,6,8-tetraen-1-ylcyclohepta-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H16O.C2H4O2/c17-16-13-9-5-8-12-15(16)14-10-6-3-1-2-4-7-11-14;1-2(3)4/h1-15,17H;1H3,(H,3,4) |
InChI Key |
VJQPHFQMLWBDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=CC(C=CC=C1)C2C=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


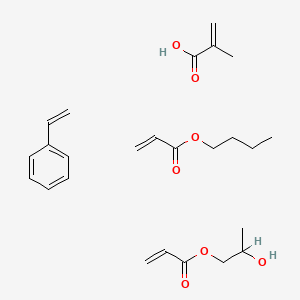
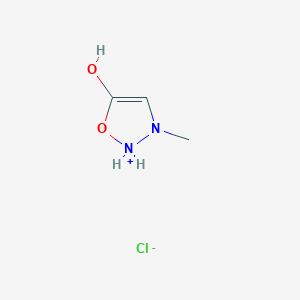
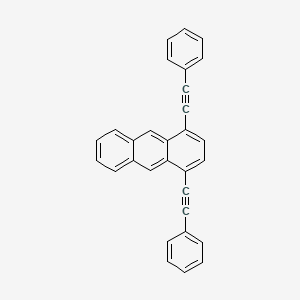
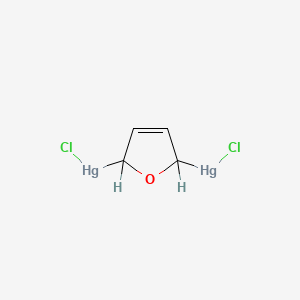

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

